![molecular formula C₂₄H₃₀O₉ B1140701 16a-Hydroxyestrone 16-b-D-glucuronide CAS No. 15270-34-5](/img/structure/B1140701.png)
16a-Hydroxyestrone 16-b-D-glucuronide
Overview
Description
16a-Hydroxyestrone 16-b-D-glucuronide is a steroid glucuronide anion that is the conjugate base of this compound. It arises from the deprotonation of the carboxylic acid function and is a major species at physiological pH 7.3 . This compound is a derivative of 16a-Hydroxyestrone, an endogenous steroidal estrogen and a major metabolite of estrone .
Mechanism of Action
Target of Action
16a-Hydroxyestrone 16-b-D-glucuronide is a metabolite of estrone . It primarily targets estrogen receptors, which play a crucial role in the regulation of the menstrual cycle and reproductive development .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors. The binding of 16α-hydroxyestrone to the estrogen receptor is reported to be covalent and irreversible . This interaction triggers a series of changes in the cell, leading to the expression of specific genes that are regulated by these receptors .
Biochemical Pathways
The compound is involved in the estrogen metabolism pathway. As a metabolite of estrone, it is part of the complex biochemical transformations that estrone undergoes in the body . These transformations can have downstream effects on various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an estrogen. It has been reported to have 25% of the vaginal estrogenic potency of estradiol . The maximal uterotrophic and antigonadotropic effect of 16α-hydroxyestrone was equivalent to those of estradiol and estriol, indicating that 16α-hydroxyestrone is a fully effective estrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the glucuronidation of 16a-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to 16a-Hydroxyestrone .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hormonal Regulation and Metabolism
Estrogen Metabolism
16α-Hydroxyestrone is a key metabolite of estradiol and estrone, and its glucuronidation enhances solubility and facilitates excretion via the kidneys. This process is crucial for maintaining hormonal balance within the body. Elevated levels of 16α-hydroxyestrone have been associated with increased estrogenic activity, which can influence various physiological functions, including reproductive health and bone density .
Breast Cancer Risk Assessment
Research has indicated that the ratio of 2-hydroxyestrone to 16α-hydroxyestrone serves as a potential biomarker for breast cancer risk. Studies have shown that higher levels of 16α-hydroxyestrone may correlate with an increased risk of breast cancer, particularly in postmenopausal women . The measurement of this ratio in urine and serum samples can help in assessing individual risk profiles for breast cancer.
Clinical Implications
Diagnostic Applications
The presence and concentration of 16α-hydroxyestrone and its glucuronide form in biological fluids can be utilized as diagnostic markers. For instance, enzyme immunoassays have been developed to measure these metabolites in urine and plasma, providing insights into an individual's estrogen metabolism profile . This information can be critical for clinicians in evaluating patients' risks for hormone-related cancers.
Therapeutic Monitoring
Monitoring levels of 16α-hydroxyestrone may also play a role in therapeutic settings, particularly for patients undergoing hormone replacement therapy or those with conditions influenced by estrogen levels. Understanding individual metabolism can guide treatment decisions and optimize therapeutic outcomes .
Environmental Studies
Endocrine Disruptors
As a metabolite of natural estrogens, 16α-hydroxyestrone 16β-D-glucuronide is relevant in studies examining endocrine disruptors in the environment. Its detection in wastewater and surface waters indicates potential contamination from pharmaceutical sources or human waste, raising concerns about ecological impacts and human health risks associated with exposure to such compounds .
Biotransformation Studies
Research into the biotransformation pathways of endocrine disruptors often includes glucuronidation processes involving compounds like 16α-hydroxyestrone. Understanding these pathways is essential for assessing the environmental fate of these chemicals and their metabolites, contributing to risk assessments regarding water quality and ecosystem health .
Case Studies
Comparison with Similar Compounds
Similar Compounds
16a-Hydroxyprogesterone: A minor endogenous progestogen steroid hormone and a metabolite of progesterone.
Estrone: An endogenous steroidal estrogen and a precursor to 16a-Hydroxyestrone.
Estriol: Another metabolite of estrone, with different estrogenic properties.
Uniqueness
16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility, metabolism, and biological activity. Its covalent and irreversible binding to estrogen receptors also sets it apart from other estrogens, potentially influencing its role in hormone-related diseases .
Biological Activity
16a-Hydroxyestrone 16-b-D-glucuronide is a significant metabolite in the estrogen metabolic pathway. It is formed through the glucuronidation of 16a-hydroxyestrone, a product of estradiol metabolism. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes, particularly in relation to breast cancer and other estrogen-related conditions.
This compound is a steroid glucuronide anion, characterized by the addition of a glucuronic acid moiety to the 16a-hydroxy group of estrone. This modification enhances its solubility and facilitates excretion from the body, influencing its biological activity and interaction with estrogen receptors.
Biological Activity
The biological activity of this compound is primarily linked to its role in estrogen metabolism and its potential implications in breast cancer risk.
Estrogen Metabolism and Breast Cancer
Research indicates that the ratio of different estrogen metabolites, specifically the balance between 2-hydroxyestrone and 16a-hydroxyestrone, may serve as a biomarker for breast cancer risk. Increased levels of 16a-hydroxyestrone and its glucuronide form have been associated with higher breast cancer incidence. A study involving epidemiological data suggested that women with elevated levels of 16a-hydroxyestrone showed a statistically significant increase in breast cancer risk compared to those with lower levels .
- Estrogen Receptor Modulation :
- 16a-Hydroxyestrone can bind to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation. Its glucuronidated form may alter this interaction, potentially affecting the bioavailability of active estrogens.
- Glucuronidation Pathways :
- The enzyme UDP-glucuronosyltransferase (UGT) plays a critical role in the metabolism of estrogens, including the conversion of 16a-hydroxyestrone to its glucuronide form. UGT2B7 has been identified as a key enzyme in this process, which affects the pharmacokinetics and biological activity of estrogen metabolites .
Case Studies
- Epidemiological Studies :
- Clinical Trials :
Table 1: Comparison of Estrogen Metabolites and Breast Cancer Risk
Study | Population | Metabolite Measured | Association with Breast Cancer |
---|---|---|---|
Study A | Premenopausal Women | 2-Hydroxyestrone | Inversely associated |
Study B | Postmenopausal Women | 16a-Hydroxyestrone | Positively associated |
Study C | Mixed Population | Ratio (2:16) | Significant increase in risk |
Table 2: Enzymatic Activity of UGTs on Estrogen Metabolites
UGT Enzyme | Substrate | Activity Level |
---|---|---|
UGT1A10 | Estriol | High |
UGT2B7 | 16-OH Estriol | Highest |
UGT1A8 | Estradiol | Moderate |
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-OWYKRJLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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